REACTION_CXSMILES
|
C([Li])CCC.CC1(C)CCCC(C)(C)N1.[Br:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([OH:23])=[O:22])=[CH:19][N:18]=1.[I:26]I>O1CCCC1>[Br:16][C:17]1[CH:25]=[C:24]([I:26])[C:20]([C:21]([OH:23])=[O:22])=[CH:19][N:18]=1
|
Name
|
|
Quantity
|
297 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
131 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
188.5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 16 h at −25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −70° C.
|
Type
|
ADDITION
|
Details
|
then poured onto
|
Type
|
ADDITION
|
Details
|
The mixture was then poured into the original reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resultant residue dissolved in water (500 mL)
|
Type
|
WASH
|
Details
|
washed with dichloromethane (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
ADDITION
|
Details
|
the pH adjusted to 2 by the addition of concentrated hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Aqueous sodium metabisulfite solution (20% w/w, 30 mL) was added
|
Type
|
FILTRATION
|
Details
|
the solid which deposited was collected by filtration
|
Type
|
WASH
|
Details
|
The resultant solid was washed with water (75 mL) and pentane (75 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 75° C. under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C(=O)O)C(=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.1 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64775.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |